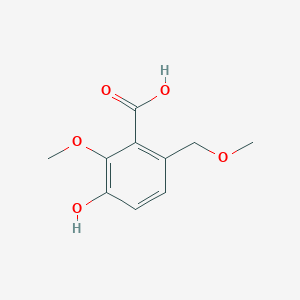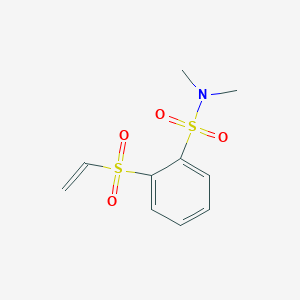![molecular formula C7H15NO B3214865 1-[(Cyclopropylmethyl)amino]propan-2-ol CAS No. 1154341-06-6](/img/structure/B3214865.png)
1-[(Cyclopropylmethyl)amino]propan-2-ol
Overview
Description
1-[(Cyclopropylmethyl)amino]propan-2-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethylene Inhibition and Plant Growth Regulation
Research on compounds like 1-Methylcyclopropene (1-MCP) demonstrates the application of cyclopropyl-containing compounds in ethylene inhibition and plant growth regulation. 1-MCP has been studied for its effects on a broad range of fruits, vegetables, and floriculture crops, showing potential in extending shelf life, reducing ethylene-related spoilage, and enhancing postharvest quality (Blankenship & Dole, 2003).
Antimicrobial and Biomedical Applications
Chitosan, an aminopolysaccharide biopolymer, exhibits significant biocompatibility and antimicrobial potential. Research has explored its application in food and pharmaceutical formulations, highlighting the utility of amino-functionalized compounds in creating antimicrobial systems (Raafat & Sahl, 2009).
Bio-inspired Adhesives
The development of bio-inspired adhesive materials, such as catechol-conjugated chitosan, underscores the potential for amino-functionalized compounds in biomedical applications. These materials show promise in wound healing, tissue sealants, and hemostatic materials, demonstrating strong adhesion to tissues despite the presence of body fluids (Ryu, Hong, & Lee, 2015).
Drug Delivery Systems
The utility of amino acid-based polymers in drug delivery systems emphasizes the relevance of compounds with amino functionalities. Chitosan, due to its cationic character and primary amino groups, is widely used for mucoadhesion, controlled drug release, and permeation enhancement, showcasing the versatility of amino-functionalized compounds in pharmaceutical applications (Elgadir et al., 2014).
Properties
IUPAC Name |
1-(cyclopropylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)4-8-5-7-2-3-7/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCQMWUHWMUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)
![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)



![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)




![N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B3214872.png)


